Product packaging for 3-([1,1'-Biphenyl]-4-yloxy)azetidine(Cat. No.:CAS No. 227304-96-3)

3-([1,1'-Biphenyl]-4-yloxy)azetidine

Cat. No.: B3253793
CAS No.: 227304-96-3
M. Wt: 225.28 g/mol
InChI Key: IIIPPZPXPMOBMN-UHFFFAOYSA-N
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Description

3-([1,1'-Biphenyl]-4-yloxy)azetidine is a synthetic organic compound featuring an azetidine ring linked via an ether bond to a biphenyl system. This structure combines a privileged scaffold in medicinal chemistry—the biphenyl moiety—with a nitrogen-containing saturated heterocycle, making it a versatile intermediate for chemical synthesis and drug discovery research . The biphenyl group is a common structural element in numerous active pharmaceutical ingredients (APIs) and is known to contribute to significant biological activities, including anti-inflammatory, antifungal, antibacterial, and antitumor effects . The azetidine ring is an important pharmacophore that can influence the molecular properties and metabolic stability of lead compounds. This combination makes this compound a highly valuable building block for constructing more complex molecules, particularly in the synthesis of potential receptor ligands or enzyme inhibitors. Calculated physical properties include a molecular weight of 225.28 g/mol (C15H15NO), a LogP of 2.99, and a polar surface area of 21.26 Ų . These properties suggest good membrane permeability, aligning with its potential application in medicinal chemistry. As a key intermediate, this compound can be utilized in various metal-catalyzed cross-coupling reactions, amination, and other electrophilic substitution reactions common in the functionalization of biphenyl scaffolds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be performed by qualified professionals in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO B3253793 3-([1,1'-Biphenyl]-4-yloxy)azetidine CAS No. 227304-96-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-phenylphenoxy)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)17-15-10-16-11-15/h1-9,15-16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIPPZPXPMOBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 1,1 Biphenyl 4 Yloxy Azetidine and Its Analogues

Retrosynthetic Analysis of the 3-([1,1'-Biphenyl]-4-yloxy)azetidine Core

A logical retrosynthetic analysis of the target molecule, this compound, suggests several key disconnections. The primary disconnection is at the ether linkage, separating the azetidine (B1206935) core from the biphenyl (B1667301) moiety. This leads to two key synthons: a 3-hydroxyazetidine derivative and a 4-halobiphenyl or a related activated biphenyl species. The 3-hydroxyazetidine is a common precursor for 3-substituted azetidines.

Further disconnection of the 3-hydroxyazetidine synthon involves breaking the C-N bonds of the four-membered ring. A common and effective strategy is the intramolecular cyclization of a suitable 1,3-amino alcohol precursor. This precursor would contain a nitrogen atom, a three-carbon chain, and a hydroxyl group at the appropriate position, along with a suitable leaving group to facilitate ring closure. This approach simplifies the synthesis to the preparation of a functionalized open-chain amine.

An alternative disconnection of the azetidine ring could involve a [2+2] cycloaddition reaction between an imine and an alkene, a method known as the aza Paternò-Büchi reaction, although this is generally more challenging for the synthesis of simple azetidines compared to intramolecular cyclization.

Classical Synthetic Routes to Azetidine Scaffolds

The synthesis of the azetidine ring is a well-established area of organic chemistry, with several classical routes available. These methods often involve the formation of the strained four-membered ring through intramolecular cyclization.

The most prevalent classical strategy for constructing the azetidine ring is the intramolecular cyclization of γ-amino alcohols or their derivatives. This typically involves the activation of the hydroxyl group as a good leaving group, such as a tosylate or mesylate, followed by intramolecular nucleophilic substitution by the amine. The reaction is driven by the proximity of the reacting groups, although the formation of the strained four-membered ring can be entropically and enthalpically disfavored.

Alternative cyclization strategies include the ring expansion of aziridines and the reduction of β-lactams (azetidin-2-ones). Ring expansion of a 2-(halomethyl)aziridine can lead to a 3-haloazetidine, which can then be further functionalized. The reduction of β-lactams, which are readily available through various synthetic methods, provides another route to the azetidine scaffold.

The table below summarizes some classical cyclization strategies for azetidine synthesis.

Cyclization StrategyStarting MaterialKey TransformationRef.
Intramolecular Nucleophilic Substitutionγ-Amino alcoholActivation of OH, intramolecular cyclization rsc.org
Ring Expansion2-(Halomethyl)aziridineNucleophilic attack and rearrangement rsc.org
β-Lactam ReductionAzetidin-2-oneReduction of the carbonyl group digitellinc.com

The design of precursors for azetidine synthesis is critical for the success of the cyclization reaction. For the synthesis of 3-substituted azetidines, the precursor must contain the desired substituent or a group that can be converted to it. A common precursor for 3-hydroxyazetidine is 1-amino-3-chloro-2-propanol or a related compound. The nitrogen atom of the amine attacks the carbon bearing the halogen, leading to the formation of the azetidine ring.

Another important consideration in precursor design is the use of protecting groups. The amine functionality is often protected during the synthesis of the precursor to prevent side reactions. Common protecting groups for amines include the benzhydryl group, which can also facilitate photochemical reactions for azetidine formation. The choice of protecting group is crucial as it must be stable under the reaction conditions and easily removable at a later stage.

The following table outlines key considerations in precursor design for azetidine synthesis.

Precursor Design ElementPurposeExampleRef.
Functionalized Carbon ChainTo introduce substituents on the azetidine ring1-amino-3-chloro-2-propanol for 3-hydroxyazetidine rsc.org
Protecting GroupsTo prevent side reactions of the amineBenzhydryl group for nitrogen protection beilstein-journals.org
Leaving GroupsTo facilitate intramolecular cyclizationTosylate, Mesylate, Halogen rsc.org

Advanced and Stereoselective Synthesis of this compound

Modern synthetic methods offer more sophisticated and stereoselective approaches to the synthesis of this compound and its analogues. These methods often employ asymmetric catalysis or chiral auxiliaries to control the stereochemistry of the final product.

The asymmetric construction of the azetidine ring can be achieved through various strategies. One approach is the use of chiral catalysts in cycloaddition reactions. For instance, the [3+1]-cycloaddition of donor-acceptor azetines with metallo-enolcarbenes catalyzed by a chiral copper(I) complex can produce chiral tetrasubstituted azetidines with high enantioselectivity. nih.govnih.gov

Another advanced method is the photochemical Norrish-Yang cyclization. beilstein-journals.orgresearchgate.net This reaction involves the intramolecular hydrogen abstraction by an excited carbonyl group, leading to a 1,4-biradical that cyclizes to form a 3-hydroxyazetidine. beilstein-journals.orgresearchgate.net By using chiral starting materials or chiral photosensitizers, this reaction can be made enantioselective.

Gold-catalyzed intramolecular oxidation of alkynes offers a stereoselective route to chiral azetidin-3-ones, which are versatile intermediates for the synthesis of 3-substituted azetidines. nih.gov This method avoids the use of hazardous diazo compounds and can be performed with high enantiomeric excess. nih.gov

The table below highlights some advanced methods for the asymmetric construction of azetidine rings.

MethodKey FeaturesCatalyst/ReagentRef.
Asymmetric [3+1]-CycloadditionHigh enantioselectivity for tetrasubstituted azetidinesChiral copper(I) complexes nih.govnih.gov
Norrish-Yang CyclizationPhotochemical formation of 3-hydroxyazetidinesLight irradiation, photosensitizers beilstein-journals.orgresearchgate.net
Gold-Catalyzed Alkyne OxidationStereoselective synthesis of chiral azetidin-3-onesGold catalysts nih.gov

Chiral auxiliaries are commonly used to induce stereoselectivity in the synthesis of chiral molecules. In the context of azetidine synthesis, a chiral auxiliary can be attached to the nitrogen atom of the precursor, directing the stereochemical outcome of the cyclization reaction.

A well-known chiral auxiliary is (S)-1-phenylethylamine. rsc.org This auxiliary can be used as the nitrogen source in the synthesis of azetidine-2,4-dicarboxylic acids, leading to the formation of enantiomerically pure products. rsc.org The chiral auxiliary can be removed after the azetidine ring has been formed.

Another effective chiral auxiliary is Ellman's tert-butyl sulfinamide. This auxiliary can be condensed with a 1,3-bis-electrophile to form a chiral sulfinimine, which then undergoes diastereoselective addition of a Grignard reagent. Subsequent intramolecular cyclization affords chiral C-2 substituted azetidines with high diastereomeric ratios.

The following table summarizes the use of chiral auxiliaries in azetidine synthesis.

Chiral AuxiliaryApplicationKey AdvantageRef.
(S)-1-PhenylethylamineAsymmetric synthesis of azetidine-2,4-dicarboxylic acidsReadily available and effective in inducing chirality rsc.org
tert-Butyl sulfinamideDiastereoselective synthesis of C-2 substituted azetidinesHigh diastereoselectivity and broad applicability digitellinc.com

Organocatalytic and Metal-Catalyzed Methods for Azetidine Derivatives

The construction of the azetidine ring is a critical step, and both organocatalytic and metal-catalyzed approaches have been developed to afford functionalized azetidine precursors, such as N-protected 3-hydroxyazetidine or 3-haloazetidines. These intermediates are pivotal for the subsequent introduction of the biphenyl ether moiety.

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of chiral azetidines. Proline and its derivatives have been employed as catalysts in various transformations leading to the formation of the strained four-membered ring. For instance, the desymmetrization of meso-N-acyl-azetidines bearing a leaving group at the 3-position can be achieved with high enantioselectivity using BINOL-derived phosphoric acid catalysts. nih.gov This approach provides access to chiral 3-substituted azetidines that can be further elaborated.

Metal-catalyzed reactions are also widely used for the synthesis of azetidine derivatives. nih.gov Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides represents a flexible method for preparing chiral azetidin-3-ones, which can be subsequently reduced to the corresponding 3-hydroxyazetidines. nih.gov Copper-catalyzed reactions have also been shown to be effective. For example, a copper-catalyzed [3+1] radical cascade cyclization of tertiary alkylamines with alkynes provides access to highly functionalized azetidines. nih.gov Palladium-catalyzed intramolecular C-H amination is another powerful tool for constructing the azetidine ring from acyclic precursors. organic-chemistry.org

Method Catalyst/Reagent Substrate Product Yield (%) Key Features
Organocatalytic Desymmetrization(R)-BINOL-derived phosphoric acidmeso-N-acyl-3-(benzyloxy)azetidine(S)-N-acyl-3-(2-mercaptobenzothiazolyl)azetidine94High enantioselectivity (95% ee). nih.gov
Gold-Catalyzed CyclizationGold catalystN-propargylsulfonamideAzetidin-3-one>98Bypasses toxic diazo intermediates. nih.gov
Copper-Catalyzed CyclizationCopper photocatalystTertiary alkylamine and alkyneFunctionalized azetidineGoodInvolves double C-H activation. nih.gov
Palladium-Catalyzed C-H AminationPalladium catalystPicolinamide-protected amineAzetidine derivativeGoodLow catalyst loading and convenient conditions. organic-chemistry.org

Formation of the Biphenyl Ether Moiety

With a suitable 3-functionalized azetidine in hand, the next crucial step is the formation of the ether linkage with 4-phenylphenol. The Ullmann and Buchwald-Hartwig etherification reactions are the most prominent methods for this transformation.

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers. organic-chemistry.org In the context of synthesizing this compound, this would involve the coupling of an N-protected 3-haloazetidine with 4-phenylphenol in the presence of a copper catalyst and a base at elevated temperatures. While effective, traditional Ullmann conditions can be harsh. wikipedia.org Modern modifications often employ ligands to facilitate the reaction under milder conditions. nih.gov For instance, the use of N,N-dimethylglycine as a ligand has been shown to promote the copper-catalyzed coupling of phenols and aryl halides at significantly lower temperatures. organic-chemistry.org

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful alternative to the Ullmann reaction. wikipedia.org This methodology generally offers milder reaction conditions, broader substrate scope, and higher functional group tolerance. The reaction typically involves a palladium precursor, a suitable phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. researchgate.net The coupling of an N-protected 3-hydroxyazetidine with an activated aryl partner or a 3-haloazetidine with 4-phenylphenol can be envisioned using this method. wikipedia.orgresearchgate.net

Reaction Catalyst System Azetidine Reactant Aryl Reactant Base Solvent Temperature (°C) Yield (%)
Ullmann Ether SynthesisCuI / N,N-dimethylglycineN-Boc-3-iodoazetidine4-PhenylphenolCs2CO3Dioxane90Good (estimated) organic-chemistry.org
Buchwald-Hartwig EtherificationPd(OAc)2 / RuPhosN-Boc-3-bromoazetidine4-PhenylphenolNaOtBuToluene110Good to Excellent (estimated) researchgate.net

Beyond the classical Ullmann and Buchwald-Hartwig reactions, other strategies can be employed for the synthesis of aryl ethers. One such method involves the Mitsunobu reaction, which allows for the coupling of an alcohol with a phenolic compound under mild conditions using a phosphine reagent and an azodicarboxylate. In this case, N-protected 3-hydroxyazetidine could be coupled with 4-phenylphenol. However, the Mitsunobu reaction can sometimes lead to side products and purification challenges.

Another approach is through nucleophilic aromatic substitution (SNAr), particularly if the biphenyl ring is activated with electron-withdrawing groups. However, for an unactivated system like 4-phenylphenol, this method is generally not feasible.

Post-Cyclization Functionalization of this compound

Following the successful construction of the core this compound scaffold, further modifications can be introduced, most commonly at the azetidine nitrogen atom after removal of the protecting group. Common protecting groups for the azetidine nitrogen include tert-butoxycarbonyl (Boc) and benzyl (Bn), which can be removed under acidic conditions or by hydrogenolysis, respectively. chemicalbook.comgoogle.com

Once the secondary amine is liberated, a variety of functional groups can be installed through N-alkylation or N-acylation reactions.

N-Alkylation: The introduction of alkyl substituents on the azetidine nitrogen can be achieved by reacting the deprotected amine with an appropriate alkyl halide in the presence of a base. The choice of base and solvent can influence the efficiency of the reaction. beilstein-journals.org Reductive amination with aldehydes or ketones provides another route to N-alkylated derivatives.

N-Acylation: Acyl groups can be readily introduced by treating the secondary amine with acyl chlorides, anhydrides, or carboxylic acids (using a coupling agent). Acetic acid has been reported as a catalyst for the N-acylation of amines using esters as the acyl source, offering a mild and efficient method. rsc.org

Functionalization Reagent Conditions Product
N-AlkylationAlkyl bromide, K2CO3Acetonitrile (B52724), refluxN-Alkyl-3-([1,1'-biphenyl]-4-yloxy)azetidine
N-AcylationAcetyl chloride, Et3NDichloromethane, 0 °C to rtN-Acetyl-3-([1,1'-biphenyl]-4-yloxy)azetidine
Reductive AminationAcetone, NaBH(OAc)3Dichloroethane, rtN-Isopropyl-3-([1,1'-biphenyl]-4-yloxy)azetidine

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification of intermediates and the final this compound product is crucial to obtain materials of high purity. The two most common techniques employed are column chromatography and recrystallization.

Column Chromatography: Silica (B1680970) gel column chromatography is a versatile technique for separating compounds with different polarities. nih.govrsc.org For the intermediates in the synthesis of the target molecule, such as N-protected 3-hydroxyazetidine or the final protected product, a suitable solvent system (eluent), typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is used to achieve separation. The progress of the separation is monitored by thin-layer chromatography (TLC).

Recrystallization: Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For biphenyl derivatives, which are often crystalline solids, solvents such as ethanol, methanol, or mixtures like methanol/dichloromethane can be effective. acs.org The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals, leaving impurities in the mother liquor.

Compound Type Purification Method Typical Solvents/Eluents Reference
N-protected 3-hydroxyazetidineColumn ChromatographyHexanes/Ethyl Acetate nih.gov
This compound (protected)Column ChromatographyHexanes/Ethyl Acetate rsc.org
This compound (salt form)RecrystallizationEthanol or Methanol/Ether acs.org
N-acyl-3-([1,1'-biphenyl]-4-yloxy)azetidineRecrystallizationEthyl Acetate/Hexanes acs.org

Chemical Reactivity and Transformations of 3 1,1 Biphenyl 4 Yloxy Azetidine

Reactivity Profiles of the Azetidine (B1206935) Ring

The azetidine ring, a four-membered nitrogen-containing heterocycle, exhibits reactivity that is largely driven by its considerable ring strain, estimated to be around 25.4 kcal/mol. rsc.org While this strain renders it more reactive than larger ring systems like pyrrolidines, it is significantly more stable than its three-membered counterpart, aziridine (B145994), allowing for easier handling while still possessing unique reactivity that can be triggered under specific conditions. rsc.orgrsc.org

The most characteristic reaction of the azetidine ring is its cleavage under various conditions. rsc.org These ring-opening reactions are facilitated by the relief of the inherent ring strain.

The mechanisms of ring-opening are typically dependent on the reaction conditions and the nature of the attacking species.

Acid-Catalyzed Opening : In the presence of strong acids, the azetidine nitrogen is protonated, forming a reactive azetidinium ion. This enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. The subsequent cleavage can proceed via an SN1 or SN2 mechanism. libretexts.org For a 3-substituted azetidine, attack by a nucleophile can occur at either the C2 or C4 position, leading to the formation of a γ-substituted amine. Studies on related aryl-azetidine compounds have shown that acid-mediated intramolecular ring-opening can occur, especially if a pendant nucleophilic group is present. nih.gov

Nucleophilic Opening : Strong nucleophiles can directly attack the carbon atoms of the azetidine ring, particularly when the ring is activated. For instance, N-acylated or N-sulfonylated azetidines are more susceptible to nucleophilic attack. The regioselectivity of the attack is influenced by both steric and electronic factors. magtech.com.cn In unsymmetrical azetidines, nucleophiles generally attack the less sterically hindered carbon adjacent to the nitrogen. magtech.com.cn However, electronic effects from substituents can also direct the regioselectivity. magtech.com.cn

The table below summarizes potential ring-opening reactions based on general azetidine reactivity.

Reaction TypeReagents/ConditionsProbable MechanismExpected Product Type
Acid-Catalyzed HydrolysisStrong Acid (e.g., HCl, H₂SO₄), H₂OSN1/SN2Amino alcohol
Reaction with HalidesStrong Acid (e.g., HBr, HI)SN2γ-Haloamine
Reductive CleavageReducing agents (e.g., LiAlH₄)Nucleophilic Hydride AttackSubstituted amine
Acylative CleavageAcyl HalidesNucleophilic Attackγ-Haloamide

This table is based on generalized reactivity patterns of azetidines.

The azetidine ring possesses both nucleophilic and electrophilic centers.

Nitrogen Center (Nucleophilic) : The lone pair of electrons on the nitrogen atom imparts nucleophilic character. youtube.com This allows the nitrogen to react with a wide range of electrophiles, such as alkyl halides (N-alkylation), acyl halides (N-acylation), and sulfonyl chlorides (N-sulfonylation). These reactions are fundamental for modifying the properties and reactivity of the azetidine ring.

Carbon Centers (Electrophilic) : The carbon atoms of the azetidine ring, particularly C2 and C4, are electrophilic centers. youtube.com Their electrophilicity is significantly enhanced upon N-protonation or N-acylation, which withdraws electron density from the ring. This activation facilitates attack by nucleophiles, often leading to ring-opening as discussed previously. youtube.commasterorganicchemistry.com

The stability of the 3-([1,1'-Biphenyl]-4-yloxy)azetidine is a critical consideration for its synthesis, storage, and application.

pH Sensitivity : Azetidines can exhibit instability under acidic conditions. nih.gov Studies on structurally similar N-aryl azetidines have demonstrated that decomposition can occur rapidly at low pH, while the compounds remain stable at neutral pH. nih.gov The decomposition often proceeds through an acid-catalyzed intramolecular ring-opening mechanism. nih.gov

Protecting Group Influence : The stability of the azetidine ring is heavily influenced by the substituent on the nitrogen atom. In the case of the parent this compound, the NH group is basic. However, the introduction of electron-withdrawing protecting groups (like Boc or sulfonyl groups) can significantly alter the ring's stability and reactivity profile. beilstein-journals.orgnih.gov For example, an N-Boc group can be acid-labile, while N-sulfonyl groups are generally more robust but can be removed under specific reductive conditions. nih.gov

Thermal Stability : While strained, azetidine rings are generally more thermally stable than aziridines. rsc.org However, prolonged exposure to high temperatures can lead to decomposition pathways, including ring-opening or rearrangements.

Transformations Involving the Biphenyl (B1667301) Ether Linkage

The biphenyl ether portion of the molecule offers a different set of reactive possibilities, centered on the ether bond and the two aromatic rings.

The ether linkage in aryl ethers is notably stable and requires harsh conditions for cleavage. libretexts.org

Acidic Cleavage : The most common method for cleaving aryl ethers is treatment with strong, non-oxidizing acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. libretexts.orgpearson.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. For an aryl alkyl ether like this compound, the cleavage is expected to occur at the azetidine-oxygen bond (an alkyl-type C-O bond) rather than the biphenyl-oxygen bond (an aryl-type C-O bond). This is because the sp²-hybridized carbon of the phenyl ring is much less susceptible to nucleophilic substitution. libretexts.org The expected products would therefore be 4-hydroxybiphenyl and a 3-haloazetidine derivative. Diaryl ethers are generally resistant to cleavage by these methods. libretexts.org

Reductive Cleavage : Certain reductive methods using alkali metals in liquid ammonia (B1221849) can also cleave aryl ether bonds. acs.org The regioselectivity of this cleavage can sometimes be difficult to predict. acs.org

The biphenyl group, being an aromatic system, can undergo various functional group interconversions, primarily through electrophilic aromatic substitution. arabjchem.orgresearchgate.net

Electrophilic Aromatic Substitution : The reactivity and regioselectivity of electrophilic substitution on the biphenyl ring are directed by the existing ether substituent. The -O-azetidine group is an ortho-, para-directing activator. However, the biphenyl system itself presents multiple sites for substitution on both rings. Common transformations include:

Halogenation : Introduction of bromine or chlorine using reagents like Br₂/FeBr₃ or Cl₂/AlCl₃.

Nitration : Introduction of a nitro group using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Reactions : Alkylation or acylation of the aromatic rings, although these reactions can sometimes be complicated by the presence of the basic nitrogen in the azetidine ring, which can react with the Lewis acid catalyst.

The table below summarizes potential transformations on the biphenyl moiety.

Reaction TypeReagents/ConditionsExpected Product Type
Electrophilic HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃Halogen-substituted biphenyl derivative
Electrophilic NitrationHNO₃/H₂SO₄Nitro-substituted biphenyl derivative
Suzuki CouplingAryl boronic acid, Pd catalyst, BaseTerphenyl or substituted biphenyl derivative
Ether CleavageHBr or HI, heat4-Hydroxybiphenyl and 3-haloazetidine

This table is based on generalized reactivity patterns of biphenyl ethers.

Site-Selective Derivatization of this compound

The derivatization of the this compound scaffold can be achieved with a high degree of site-selectivity, targeting either the nitrogen atom or the carbon atoms of the azetidine ring.

The most common site of derivatization for secondary azetidines is the nitrogen atom, owing to the nucleophilicity of the lone pair of electrons. A variety of electrophilic reagents can be employed to achieve N-functionalization.

N-Alkylation: The nitrogen atom can be readily alkylated using alkyl halides or through reductive amination. For instance, reaction with an alkyl bromide in the presence of a base would yield the corresponding N-alkylated azetidine. This approach is fundamental in the construction of more complex molecular architectures. Selective alkylation at the nitrogen of a substituent is also a known strategy for functionalizing azetidine-containing ligands. rsc.org

N-Acylation: Acylation of the azetidine nitrogen can be achieved using acyl chlorides or anhydrides to introduce amide functionalities. This transformation is significant for modifying the electronic properties of the nitrogen and for building peptide-like structures.

N-Arylation: The introduction of an aryl group at the nitrogen position can be accomplished through methods like the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the azetidine with an aryl halide. uni-muenchen.de This reaction allows for the synthesis of N-aryl azetidines, which are important substructures in medicinal chemistry.

Functionalization at the carbon atoms of the azetidine ring, particularly at the C-2 and C-4 positions adjacent to the nitrogen, represents a more challenging yet valuable transformation.

α-Lithiation and Electrophilic Trapping: The protons at the C-2 and C-4 positions can be deprotonated using a strong base, such as an organolithium reagent, to form an α-amino anion. This nucleophilic intermediate can then be trapped with various electrophiles, such as alkyl halides or carbonyl compounds, to introduce substituents at these positions. uni-muenchen.de The diastereoselectivity of such reactions can often be controlled by the nature of the N-substituent and the reaction conditions.

C-H Functionalization: Modern synthetic methods, including transition metal-catalyzed C-H activation, offer pathways for the direct functionalization of C-H bonds. While specific examples for this compound are not documented, analogous systems have undergone site-selective C-H arylation. uni-muenchen.de

The table below summarizes the potential site-selective derivatization reactions of this compound.

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, BaseN-Alkyl-3-([1,1'-biphenyl]-4-yloxy)azetidine
N-AcylationAcyl chloride, BaseN-Acyl-3-([1,1'-biphenyl]-4-yloxy)azetidine
N-ArylationAryl halide, Pd catalyst, BaseN-Aryl-3-([1,1'-biphenyl]-4-yloxy)azetidine
α-C-H AlkylationStrong base (e.g., LDA), Alkyl halide2-Alkyl-3-([1,1'-biphenyl]-4-yloxy)azetidine

Multi-Component Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. mdpi.comjocpr.com The secondary amine functionality of this compound makes it a suitable component for a variety of MCRs, where it can act as the amine component. The incorporation of this azetidine derivative into MCRs would lead to the rapid generation of diverse and complex molecules with potential applications in drug discovery and materials science. mdpi.com

Ugi Reaction: The Ugi four-component reaction (U-4CR) is one of the most well-known MCRs, involving the reaction of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. By using this compound as the amine component, a diverse library of α-acetamidocarboxamides bearing the azetidine moiety can be synthesized. These products can serve as scaffolds for further chemical modifications.

Mannich Reaction: In the Mannich reaction, this compound can react with a non-enolizable aldehyde and a compound containing an active hydrogen (e.g., a ketone, alkyne, or another amine) to form a β-amino carbonyl compound or its equivalent. This reaction is a classic method for carbon-carbon bond formation.

Petasis Reaction: The Petasis borono-Mannich reaction is a three-component reaction between an amine, a carbonyl compound (often an α-hydroxy acid like glyoxylic acid), and a boronic acid. researchgate.net Employing this compound as the amine component would lead to the synthesis of α-amino acids with the azetidine ring incorporated into their structure. researchgate.net

Other Isocyanide-Based MCRs: Beyond the Ugi reaction, this compound could potentially participate in other isocyanide-based MCRs, such as the Passerini reaction under certain conditions or variations of the Ugi reaction, to generate a wide array of heterocyclic and acyclic structures. nih.gov

The following table illustrates the potential participation of this compound in various multi-component reactions.

Multicomponent ReactionOther ComponentsResulting Product Scaffold
Ugi ReactionAldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acetamido-N-(3-([1,1'-biphenyl]-4-yloxy)azetidin-1-yl)carboxamide
Mannich ReactionAldehyde, Active Hydrogen Compoundβ-Amino carbonyl compound with azetidine moiety
Petasis ReactionCarbonyl Compound, Boronic Acidα-Amino acid with azetidine moiety

Advanced Structural Characterization and Conformational Analysis in Research

Spectroscopic Methodologies for Elucidating Chemical Structure

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are routinely employed to map the carbon and proton framework of azetidine (B1206935) derivatives. jmchemsci.comresearchgate.net For 3-([1,1'-Biphenyl]-4-yloxy)azetidine, the ¹H NMR spectrum would reveal distinct signals for the protons on the azetidine ring and the aromatic protons of the biphenyl (B1667301) group. rsc.org The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide detailed information about the electronic environment and connectivity of the atoms.

Advanced 2D NMR techniques, such as ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), are invaluable for making unambiguous assignments, especially in complex molecules. nih.govtsijournals.com COSY spectra establish proton-proton connectivities within the azetidine and biphenyl rings, while HSQC correlates each proton with its directly attached carbon atom. This comprehensive analysis confirms the molecular skeleton and the specific substitution pattern of the biphenyl and azetidine moieties. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical shifts for analogous structural motifs.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Azetidine CH₂ 3.5 - 4.5 50 - 60
Azetidine CH-O 4.8 - 5.2 70 - 80
Biphenyl Ar-H (adjacent to ether) 6.9 - 7.1 115 - 120
Biphenyl Ar-H 7.3 - 7.6 125 - 130

Mass spectrometry (MS) is a critical technique used to determine the molecular weight of a compound and to gain structural insights through fragmentation analysis. researchgate.netnih.gov For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. rsc.org

Electron ionization (EI) is a common MS technique that generates a molecular ion peak (M⁺) corresponding to the intact molecule's mass, along with a series of fragment ions. nist.gov The fragmentation pattern serves as a molecular fingerprint and can be analyzed to corroborate the proposed structure. The cleavage of the ether bond or fragmentation of the azetidine ring would produce characteristic daughter ions, further confirming the connectivity of the biphenyl and azetidine components.

Table 2: Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₅H₁₅NO
Molecular Weight 225.29 g/mol

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. nih.gov

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. For this compound, the IR spectrum would display characteristic absorption bands. researchgate.netresearchgate.net Key expected absorptions include C-H stretching from the aliphatic azetidine ring and the aromatic biphenyl system, C-N stretching of the azetidine, and the prominent C-O-C asymmetric stretching of the aryl ether linkage. jmchemsci.comjmchemsci.com

Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would provide complementary information, with strong signals expected for the aromatic ring breathing modes of the biphenyl group. researchgate.net Shifts in the C-N stretching bands can also provide information about the molecular environment. researchgate.net Together, these two techniques provide a robust confirmation of the functional groups within the molecule.

Table 3: Key Vibrational Spectroscopy Bands for this compound

Functional Group Technique Expected Wavenumber (cm⁻¹) Vibration Type
Aromatic C-H IR/Raman 3000 - 3100 Stretch
Aliphatic C-H IR/Raman 2850 - 3000 Stretch
C=C (Aromatic) IR/Raman 1450 - 1600 Stretch
C-O (Aryl Ether) IR 1200 - 1270 Asymmetric Stretch

Chromatographic Separation Techniques in Academic Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. In the context of chemical research, it is indispensable for purifying synthesized compounds and assessing their purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds. nih.gov For this compound, a reversed-phase HPLC method would typically be developed. nih.gov In this setup, the compound is passed through a column packed with a non-polar stationary phase (like C18-silica) using a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water).

The purity of the sample is determined by monitoring the eluent with a UV-Vis detector, as the biphenyl moiety is strongly chromophoric. A pure sample will ideally show a single, sharp peak at a characteristic retention time. The area under this peak is proportional to the concentration, allowing for quantitative analysis and the detection of impurities, which would appear as separate peaks. nih.gov

Table 4: Typical HPLC Parameters for Purity Analysis

Parameter Typical Setting
Column Reversed-Phase C18 (e.g., 4.6 mm x 150 mm)
Mobile Phase Acetonitrile/Water Gradient
Flow Rate 1.0 mL/min
Detection UV-Vis at ~254 nm

Gas Chromatography (GC) is a powerful separation technique suited for compounds that are volatile or can be converted into a volatile form. researchgate.net Due to the polarity and relatively low volatility of the azetidine ring, direct analysis of this compound by GC can be challenging.

However, GC analysis can be performed following a derivatization step. For compounds containing an N-H bond within the azetidine ring (if not substituted), derivatization via silylation is a common strategy. researchgate.net Reagents such as N,O-Bis(trimethylsilyl)acetamide (BSA) can be used to replace the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group, thereby increasing the compound's volatility and thermal stability. The resulting derivative can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive peak identification. researchgate.net This approach is useful for detecting trace impurities that are amenable to gas chromatography.

Chiral Chromatography for Enantiomeric Purity

The determination of enantiomeric purity is a critical aspect of the characterization of chiral molecules like this compound. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as the most prevalent and effective method for separating and quantifying enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation. mdpi.com

The selection of an appropriate CSP is paramount for achieving successful enantioseparation. For a compound like this compound, which contains aromatic biphenyl and heterocyclic azetidine moieties, polysaccharide-based CSPs are often a suitable choice. nih.gov These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) immobilized on a silica (B1680970) support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which are crucial for resolving the enantiomers. nih.gov

The development of a chiral HPLC method involves optimizing various parameters, including the mobile phase composition (often a mixture of an alkane like hexane (B92381) or cyclohexane (B81311) and an alcohol modifier like isopropanol (B130326) or ethanol), flow rate, and column temperature. nih.govmdpi.com The goal is to maximize the resolution (Rs) between the two enantiomeric peaks while maintaining a practical analysis time. The enantiomeric excess (ee) can then be accurately calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Table 1: Representative HPLC Parameters for Chiral Separation

Parameter Value
Column Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min

| Resolution (Rs) | > 2.0 |

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. nih.gov For this compound, these interactions would likely include hydrogen bonds, van der Waals forces, and π-π stacking. The secondary amine (N-H) of the azetidine ring can act as a hydrogen bond donor, potentially forming N-H···O or N-H···N bonds with neighboring molecules. nih.gov

Table 2: Potential Intermolecular Interactions in the Crystal Lattice

Interaction Type Donor Acceptor Typical Distance (Å)
Hydrogen Bond N-H (azetidine) O (ether) 2.8 - 3.2
π-π Stacking Biphenyl Ring Biphenyl Ring 3.3 - 3.8
C-H···π C-H (aliphatic/aromatic) Biphenyl Ring 2.5 - 2.9

| C-H···O | C-H (aliphatic/aromatic) | O (ether) | 3.0 - 3.5 |

Absolute Configuration Determination of Stereoisomers

For chiral molecules, X-ray crystallography can determine the absolute configuration of a specific enantiomer, assigning it as either (R) or (S). This is typically achieved through the analysis of anomalous dispersion, an effect that occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. nih.gov This effect causes a breakdown of Friedel's law, meaning the intensities of diffraction spots from opposite sides of a crystal plane (hkl and -h-k-l) are no longer identical. nih.gov

By carefully measuring these intensity differences (Bijvoet pairs), the absolute arrangement of atoms in space can be determined. The result is often expressed as the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure. eurjchem.com This provides definitive proof of the stereochemistry of the molecule.

Table 3: Example Crystallographic Data for Absolute Configuration

Parameter Value
Chemical Formula C15H15NO
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Wavelength Cu Kα (1.54184 Å)
Flack Parameter 0.05(7)

Conformational Landscape and Dynamic Studies of Azetidine Systems

The four-membered azetidine ring is a strained heterocyclic system whose properties and reactivity are largely dictated by its conformational behavior. rsc.orgrsc.org Unlike planar cyclobutane, the azetidine ring adopts a non-planar, puckered conformation to alleviate some of the inherent angle and torsional strain. nih.gov The study of its conformational landscape provides insight into the molecule's dynamic nature and the spatial arrangement of its substituents.

Conformational Preferences of the Four-Membered Ring

The azetidine ring exists in a dynamic equilibrium between two puckered conformations. nih.gov Substituents on the ring can influence this equilibrium by introducing steric or electronic effects. For this compound, the large and sterically demanding biphenyloxy group at the C3 position is expected to have a dominant effect on the ring's preferred conformation.

To minimize steric repulsion (A1,3 strain) with the substituents on the nitrogen and adjacent carbons, the biphenyloxy group will strongly favor a pseudo-equatorial position. The pseudo-axial position would result in significant steric clashes, making that conformation energetically unfavorable. The degree of ring puckering is also influenced by the nature of the substituent on the nitrogen atom.

Ring Pucker and Inversion Barriers

The puckered conformation of the azetidine ring is characterized by a puckering amplitude (q), which describes the extent of deviation from planarity. The ring undergoes a rapid inversion process, flipping from one puckered conformation to the other through a higher-energy planar transition state. The energy required for this inversion is known as the ring inversion barrier.

This barrier is influenced by the substituents on both the nitrogen and carbon atoms of the ring. researchgate.net For N-H azetidines, the inversion process is coupled with the pyramidal inversion at the nitrogen atom. The presence of bulky substituents can alter the puckering amplitude and the energy barrier for inversion. Computational studies, such as those using density functional theory (DFT), are often employed to model these dynamic processes and quantify the energy differences between various conformations and the transition states that separate them. researchgate.net

Table 4: Typical Conformational Parameters for Substituted Azetidines

Parameter Description Typical Value Range
Puckering Amplitude (q) The displacement of atoms from the mean plane. 0.10 - 0.25 Å
Ring Inversion Barrier (ΔG‡) The energy barrier for the ring-flipping process. 1.0 - 4.0 kcal/mol

| N-Inversion Barrier (ΔG‡) | The energy barrier for nitrogen pyramidal inversion. | 4.0 - 8.0 kcal/mol |

Influence of Biphenyl Ether on Overall Conformation

The four-membered azetidine ring is not planar and typically adopts a puckered conformation to alleviate ring strain. researchgate.netnih.govrsc.org This puckering results in its substituents occupying either pseudo-axial or pseudo-equatorial positions. The degree of puckering can be influenced by the nature of the substituents on the ring. researchgate.net

The biphenyl group's conformation is characterized by the torsional or dihedral angle between the two phenyl rings. In the gas phase, biphenyl itself has a dihedral angle of approximately 40-45 degrees, which represents a compromise between the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing steric hindrance between the ortho-hydrogens on the two rings (favoring a twisted conformation). westmont.edunih.govresearchgate.net In the solid state, the biphenyl unit can be forced into a planar conformation due to crystal packing forces. westmont.edu The presence of substituents on the phenyl rings can also influence this dihedral angle. nih.govnih.gov

In this compound, the bulky biphenyl ether substituent at the C3 position of the azetidine ring is expected to have a significant impact on the ring's conformation. To minimize steric interactions, it is highly probable that this large substituent preferentially occupies the pseudo-equatorial position on the puckered azetidine ring. An axial orientation would likely lead to significant steric clashes with the other ring substituents and hydrogens.

The puckering of the azetidine ring.

The torsional angle between the two phenyl rings of the biphenyl group.

The rotation around the C3(azetidine)-O bond and the O-C4(biphenyl) bond.

The interplay of these factors will dictate the three-dimensional arrangement of the molecule. Advanced computational modeling techniques, such as Density Functional Theory (DFT), would be required to accurately predict the lowest energy conformation and the rotational barriers for the flexible bonds within the this compound molecule.

Below is a table summarizing the typical conformational parameters for the constituent parts of the molecule, based on general findings for similar chemical structures.

Structural FeatureParameterTypical ValuesInfluencing Factors
Azetidine Ring Puckering AngleVaries; leads to non-planar conformationNature and size of substituents
Substituent PositionPseudo-axial or Pseudo-equatorialSteric hindrance
Biphenyl Moiety Dihedral Angle (Φ)~40-45° (gas phase), can be ~0° (solid state)Steric effects of ortho-substituents, crystal packing
Ether Linkage Torsional AnglesFlexible, multiple rotamers possibleSteric and electronic effects

Computational and Theoretical Investigations of 3 1,1 Biphenyl 4 Yloxy Azetidine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and geometric parameters.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state molecular geometry of chemical structures. researchgate.net By approximating the electron density, DFT can accurately and efficiently determine the most stable arrangement of atoms in a molecule. scivisionpub.com For 3-([1,1'-Biphenyl]-4-yloxy)azetidine, a DFT study, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), would be employed to perform a full geometry optimization in the gas phase. nih.govmdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound from a Hypothetical DFT Calculation Note: This table represents typical data obtained from DFT calculations and is for illustrative purposes.

ParameterAtoms InvolvedCalculated Value
Bond LengthC(azetidine)-O1.43 Å
Bond LengthO-C(biphenyl)1.37 Å
Bond AngleC-O-C118.5°
Dihedral AngleC-C-C-C (Biphenyl twist)38.5°
Bond AngleC-N-C (Azetidine)91.2°

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. researchgate.net While computationally more demanding than DFT, methods like Hartree-Fock (HF) and more advanced correlated methods provide valuable insights into electronic properties and orbital interactions. arxiv.orgtrygvehelgaker.no

For this compound, these calculations are used to determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A large gap suggests high stability, while a small gap indicates that the molecule is more likely to be reactive. For instance, a DFT study on the related compound 4,4'-dimethoxy-1,1'-biphenyl (B188815) found a HOMO-LUMO energy gap of 4.57 eV, confirming its stability. niscpr.res.in Furthermore, analysis of the spatial distribution of these orbitals reveals the regions of the molecule that are most likely to act as electron donors (HOMO) or electron acceptors (LUMO) in chemical reactions.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide a static picture of a molecule's most stable state, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations that are accessible at a given temperature. mdpi.com

An MD simulation of this compound, often performed using force fields like AMBER or CHARMM, would generate a trajectory file that records the position of every atom over a period of nanoseconds or microseconds. cardiff.ac.uk Analysis of this trajectory provides detailed information about the molecule's flexibility. Key motions would include the puckering of the four-membered azetidine (B1206935) ring, rotations around the C-O ether bond, and the twisting of the biphenyl (B1667301) group. Metrics such as the Root Mean Square Fluctuation (RMSF) can be calculated for each atom to identify the most flexible regions of the molecule. researchgate.net This information is critical for understanding how the molecule might change its shape to fit into a binding site on a protein.

The various shapes, or conformations, that a molecule can adopt exist in an energetic equilibrium. Free energy calculations are used to determine the relative stability of these different conformational isomers. nih.gov Techniques such as accelerated molecular dynamics (aMD) can enhance conformational sampling, allowing the simulation to overcome energy barriers more quickly and explore a wider range of shapes. mdpi.comnih.gov By analyzing the simulation data, a free energy landscape can be constructed, which maps the different conformations to their corresponding energy levels. nih.gov This allows researchers to identify the most populated and energetically favorable conformations of this compound in a specific environment, such as in water. nih.gov

Docking and Molecular Modeling Studies of Ligand-Target Interactions (emphasis on molecular recognition)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a target, typically a protein receptor). researchgate.netnih.gov This method is central to structure-based drug design, as it helps identify how a potential drug molecule might interact with its biological target to elicit a therapeutic effect. plos.org

For this compound, a docking study would involve placing the molecule into the binding site of a selected protein target. The docking algorithm then samples a large number of possible binding poses and uses a scoring function to rank them based on their estimated binding affinity. plos.org The results reveal the most likely binding mode and highlight the key intermolecular interactions responsible for molecular recognition. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. plos.org For example, the nitrogen atom of the azetidine ring could act as a hydrogen bond acceptor, while the biphenyl group is well-suited to form hydrophobic interactions within a nonpolar pocket of the binding site. Analyzing these interactions provides a rational basis for modifying the molecule to improve its binding potency and selectivity. nih.gov

Table 2: Hypothetical Docking Interactions for this compound with a Protein Target Note: This table illustrates the type of data generated from a molecular docking study and is for exemplary purposes.

Interaction TypeLigand Atom/GroupProtein ResidueDistance (Å)
Hydrogen BondAzetidine Nitrogen (N)Serine 244 (OH)2.9 Å
Hydrophobic (π-Alkyl)Biphenyl Ring 1Leucine (B10760876) 1883.8 Å
Hydrophobic (π-π Stacking)Biphenyl Ring 2Phenylalanine 3124.2 Å
van der WaalsEther Oxygen (O)Valine 1903.5 Å

Prediction of Binding Modes with Academic Target Proteins

Currently, there is no publicly available research detailing the molecular docking or simulation of this compound with any academic or therapeutic protein targets. Computational studies are essential to predict how the molecule might orient itself within a protein's binding pocket. Such studies would typically involve:

Identification of Potential Targets: Based on structural similarity to known active compounds, potential protein targets could be identified.

Molecular Docking: Algorithms would be used to predict the preferred orientation and conformation of the compound when bound to a target protein. This would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that could contribute to binding affinity.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations could be employed to assess the stability of the predicted binding pose over time, providing a more dynamic and realistic view of the protein-ligand complex.

Without these fundamental studies, the potential biological activity of this compound cannot be computationally validated.

Energetic Analysis of Protein-Ligand Complexes

The energetic landscape of the interaction between this compound and potential protein partners is also uncharacterized. An energetic analysis would quantify the strength of the binding and dissect the contributions of various forces. Key methodologies that could be applied include:

Binding Free Energy Calculations: Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) could provide quantitative estimates of the binding affinity (e.g., ΔG).

Energy Decomposition Analysis: This would break down the total binding energy into its constituent parts (e.g., electrostatic, van der Waals, solvation energy), offering insight into the driving forces behind the interaction.

Such data is critical for understanding why the molecule might bind to a particular target and for guiding the rational design of more potent analogs.

QSAR (Quantitative Structure-Activity Relationship) Methodologies (molecular level)

QSAR studies are a cornerstone of modern drug discovery, linking the structural or property descriptors of compounds to their biological activity. For this compound, this area is entirely unexplored.

Development of Predictive Models for Molecular Properties

No predictive QSAR models have been developed that are specific to the chemical space of this compound and its potential analogs. Building such a model would require a dataset of structurally related compounds with measured biological activity. The model could then be used to predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts.

Descriptor Calculation and Multivariate Analysis

The first step in any QSAR study is the calculation of molecular descriptors. For this compound, a wide range of descriptors could be calculated, including:

Topological Descriptors: Quantifying molecular branching and connectivity.

Geometrical Descriptors: Describing the 3D shape of the molecule.

Electronic Descriptors: Related to the distribution of electrons, such as partial charges and dipole moments.

Physicochemical Descriptors: Such as logP (lipophilicity) and polar surface area (PSA).

Once calculated for a series of related compounds, multivariate analysis techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be necessary to build the mathematical model linking these descriptors to activity. This work has not been performed for this specific compound.

Reaction Mechanism Studies using Computational Chemistry

The synthesis of this compound likely involves standard synthetic methodologies for forming ether linkages and constructing the azetidine ring. However, no computational studies have been published to investigate the specific mechanisms, energetics, and transition states involved.

Transition State Characterization for Synthetic Pathways

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms. For the synthesis of this compound, this could involve:

Mapping the Reaction Coordinate: Calculating the energy of the system as the reactants are converted into products.

Locating Transition States: Identifying the highest energy point along the reaction pathway, which represents the kinetic barrier to the reaction.

Calculating Activation Energies: Determining the energy required to reach the transition state, which is directly related to the reaction rate.

This level of detailed mechanistic insight is currently absent from the scientific literature for the synthesis of this compound.

Energy Barriers and Reaction Energetics

Azetidine Ring Energetics

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses significant ring strain, which is a key determinant of its reactivity. rsc.orgrsc.org Computational studies, typically employing Density Functional Theory (DFT), are instrumental in quantifying the activation energies for various ring-opening reactions. Although less strained than their three-membered aziridine (B145994) counterparts, azetidines can undergo nucleophilic ring-opening reactions. rsc.orgnih.gov The energy barriers for these reactions are highly dependent on the nature of the substituent on the nitrogen atom and the attacking nucleophile. For instance, electron-withdrawing groups on the nitrogen can lower the activation energy for ring-opening. nih.gov

While specific data for this compound is not available, we can consider analogous systems to illustrate the typical energy barriers involved. Computational studies on related small-ring heterocycles provide a useful reference for the magnitude of these barriers.

Table 1: Calculated Activation Energies for Ring-Opening of a Model Aziridine System

Reactant (Y=) Activation Energy (ΔE≠) (kcal/mol)
NH 32.1
NMs 7.0
NTf -2.7

Data sourced from a computational study on related aziridine systems and is intended for illustrative purposes only. nih.gov

Energetics of C-O Bond Cleavage

The ether linkage in this compound is another site of potential chemical transformation. DFT calculations are frequently used to model the energetics of C-O bond cleavage in aryl ethers. These reactions can proceed through various mechanisms, including base-catalyzed or metal-catalyzed pathways, each with distinct energy profiles. mdpi.comnih.gov

For example, DFT studies on the base-catalyzed cleavage of β-O-4 ether linkages, which are found in lignin (B12514952) and share similarities with the aryloxy linkage in the target molecule, have elucidated the reaction mechanisms and associated energy barriers. The activation barrier is sensitive to the choice of base and solvent. nih.gov

Table 2: Calculated Activation Barriers for Base-Catalyzed C-O Bond Cleavage in a Model Aryl Ether

Catalyst Activation Barrier (kcal/mol)
KOH 6.1
NaOtBu 12.7

Data is for a model β-O-4 lignin linkage and serves as a representative example of C-O bond cleavage energetics. nih.gov

Conformational Energetics of the Biphenyl Moiety

The biphenyl group is characterized by rotational isomerism around the central C-C single bond. The torsional or dihedral angle between the two phenyl rings determines the molecule's conformation. Computational methods are essential for mapping the potential energy surface of this rotation and identifying the minimum energy conformations and the rotational energy barriers. nih.govresearchgate.net

For unsubstituted biphenyl, the minimum energy conformation is a twisted structure, with a dihedral angle of approximately 40-45 degrees. nih.govresearchgate.net The planar and perpendicular conformations represent energy maxima. The energy barrier to rotation is relatively low, indicating that the biphenyl group is flexible at room temperature. The presence of substituents can influence the preferred dihedral angle and the height of the rotational barrier.

Table 3: Calculated Rotational Energy Barriers for Unsubstituted Biphenyl

Conformation Dihedral Angle (ψ) Relative Energy (kJ/mol)
Twisted (Minimum) ~45° 0
Planar (Maximum) ~7
Perpendicular (Maximum) 90° ~7

This data represents the classic example of biphenyl and is used here for illustrative purposes. researchgate.net

N-Dealkylation Energetics

Another potential reaction pathway for this compound involves the cleavage of the C-N bonds within the azetidine ring, leading to N-dealkylation products. This is a common metabolic pathway for many nitrogen-containing pharmaceuticals. mdpi.comrug.nl Computational studies can model the thermodynamics and kinetics of such reactions, providing insights into their feasibility and the stability of intermediates and transition states. The high dissociation energy of C-N bonds often makes these transformations challenging. mdpi.com

Structure Activity Relationship Sar Studies on 3 1,1 Biphenyl 4 Yloxy Azetidine Scaffolds

Systematic Modification of the Azetidine (B1206935) Ring

Substituent Effects on Ring Strain and Reactivity

The inherent ring strain of the azetidine ring, approximately 25.4 kcal/mol, is a defining characteristic that influences its reactivity and conformational preferences. rsc.org This strain, while rendering the ring more stable and easier to handle than the corresponding aziridines, provides a driving force for reactions that can be harnessed in drug design. rsc.org The introduction of substituents on the azetidine ring can modulate this ring strain and, consequently, the reactivity and biological activity of the compound.

For instance, studies on related azetidine derivatives have shown that the nature and position of substituents can affect the ease of ring-opening reactions or interactions with biological targets. nih.gov The introduction of bulky substituents can increase steric hindrance, influencing the approach of interacting molecules and potentially altering the binding mode. Conversely, smaller substituents may allow for a more flexible conformation, enabling better adaptation to a binding pocket. Computational studies on related scaffolds have suggested that the azetidine ring can serve as a conformationally constrained element, and modifications can fine-tune the spatial orientation of the pendant biphenyl-4-yloxy group. nih.gov

Stereochemical Influence on Molecular Recognition

Stereochemistry at the C2 and C3 positions of the azetidine ring plays a pivotal role in molecular recognition and biological activity. The spatial arrangement of substituents can dramatically affect how the molecule interacts with its biological target. Research on stereoisomers of azetidine-2,3-dicarboxylic acids, for example, has demonstrated that different stereoisomers exhibit significantly different binding affinities and functional activities at NMDA receptors. nih.govresearchgate.net In this study, the L-trans and D-cis isomers showed higher affinity than their corresponding enantiomers, highlighting the strict stereochemical requirements for receptor binding. nih.govresearchgate.net

This principle is directly applicable to the 3-([1,1'-Biphenyl]-4-yloxy)azetidine scaffold. The chirality at the C3 position, where the biphenyloxy group is attached, will determine the three-dimensional presentation of this large substituent. It is conceivable that one enantiomer will position the biphenyl (B1667301) moiety in a more favorable orientation for binding to a specific receptor pocket than the other. Furthermore, any substitution at other positions on the azetidine ring would introduce additional chiral centers, leading to diastereomers with distinct biological profiles. The stereocontrolled synthesis of specific stereoisomers is therefore a critical aspect of optimizing the pharmacological properties of this class of compounds.

Exploration of Substitutions on the Biphenyl Moiety

The biphenyl moiety offers a large surface for modification, and substitutions on its aromatic rings can significantly impact the electronic and steric properties of the entire molecule, thereby influencing its interaction with biological targets.

Electronic Effects of Aromatic Substituents

The electronic nature of substituents on the biphenyl rings can alter the electron density distribution of the entire scaffold, which can in turn affect binding affinities. Studies on biphenyl-substituted diarylpyrimidines have shown that the electronic effect of substituents is a key determinant of antiviral activity. nih.gov In that series, electron-withdrawing groups like cyano (CN), fluoro (F), and chloro (Cl) were found to be more favorable for activity than electron-donating groups such as methyl (CH₃) and methoxy (B1213986) (OCH₃). nih.gov The position of the substituent was also critical, with the 4'-position being optimal. nih.gov

These findings suggest that for this compound analogs, introducing electron-withdrawing groups on the biphenyl rings could enhance their biological activity, potentially through improved interactions with the target protein, such as π-π stacking or hydrogen bonding. The following table summarizes the observed trends in a related series.

Substituent (R) on BiphenylElectronic EffectRelative Activity
CNElectron-withdrawing+++
FElectron-withdrawing++
ClElectron-withdrawing++
CH₃Electron-donating+
OCH₃Electron-donating+

Data inferred from a study on biphenyl-substituted diarylpyrimidines. nih.gov

Steric Hindrance from Ortho, Meta, and Para Functionalization

The size and position of substituents on the biphenyl moiety introduce steric constraints that can influence the molecule's conformation and its ability to fit into a binding pocket. The rotation around the bond connecting the two phenyl rings is sensitive to the steric bulk of ortho substituents. researchgate.netrsc.org Large groups at the ortho positions can restrict rotation, leading to a more rigid conformation, which may be either beneficial or detrimental to binding, depending on the specific target. rsc.org

In a study of biphenyl ether inhibitors, the position and nature of substituents on the B-ring had a pronounced effect on sulfatase inhibition, with most substitutions being detrimental compared to the unsubstituted analog. nih.gov However, in a series of N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamides, systematic variation of substituents on the terminal aryl ring significantly impacted anticonvulsant activity, with polar, aprotic substituents often leading to excellent activity. nih.gov This indicates that the optimal steric and electronic properties are highly dependent on the specific biological target.

The table below illustrates the general impact of substituent position on the conformational freedom of the biphenyl system.

Position of SubstitutionEffect on Biphenyl ConformationPotential Impact on Binding
OrthoHigh steric hindrance, restricted rotation, atropisomerism possible. rsc.orgCan lock the molecule in a bioactive conformation or prevent binding due to clashes.
MetaModerate steric influence, less restriction on rotation than ortho.May orient other substituents for optimal interactions without significant steric penalty.
ParaMinimal steric impact on inter-ring rotation.Primarily influences electronic properties and interactions at the distal end of the molecule.

Variation of the Ether Linkage in Analogs

The ether linkage connecting the azetidine ring and the biphenyl moiety is another critical point for modification. Bioisosteric replacement of the ether oxygen can lead to analogs with altered physicochemical properties, metabolic stability, and biological activity. The goal of such modifications is often to maintain or improve target engagement while enhancing drug-like properties. nih.gov

Common bioisosteres for an ether linkage include, but are not limited to, thioethers (-S-), sulfoxides (-SO-), sulfones (-SO₂-), methylene (B1212753) ethers (-OCH₂-), and various heterocyclic rings. For example, replacing a metabolically labile ether linkage with a more stable group can improve the pharmacokinetic profile of a drug candidate. A study on diaryloxetanes demonstrated their potential as effective isosteres for diarylmethane and other linkers, highlighting the ongoing effort to expand the toolkit of bioisosteric replacements in drug discovery. nih.gov

The choice of a suitable bioisostere depends on the specific role of the ether oxygen in the parent molecule. If the oxygen atom acts as a hydrogen bond acceptor, a replacement that preserves this capability would be desirable. If its primary role is to maintain a specific geometry, a linker that enforces a similar conformational constraint would be appropriate. Investigating such variations in the this compound scaffold could lead to the discovery of novel analogs with superior therapeutic potential.

Impact of Linker Length and Heteroatom Identity

The length of the linker is a key variable. In similar scaffolds, altering the number of methylene units in an alkyl spacer has been shown to significantly impact activity. researchgate.net For the this compound scaffold, hypothetical analogues with elongated or shortened linkers could be synthesized to probe the optimal distance and geometry between the biphenyl and azetidine moieties for target engagement.

The identity of the heteroatom in the linker is also crucial. The oxygen atom of the ether bridge in this compound can act as a hydrogen bond acceptor. Replacing this oxygen with other heteroatoms, such as sulfur (a thioether) or nitrogen (an amine), would alter the linker's electronic properties, hydrogen bonding capacity, and conformational preferences. For instance, in other molecular systems, the substitution of an ether with a thioether can affect metabolic stability and lipophilicity, which in turn influences the compound's pharmacokinetic profile.

To systematically explore this, a series of analogues could be prepared, as detailed in the table below, to assess the impact of modifying the linker.

Linker ModificationRationalePredicted Impact on Properties
Insertion of methylene groups (e.g., -O-CH2-)Increase linker length and flexibilityMay alter binding affinity by allowing the biphenyl and azetidine moieties to adopt different relative orientations.
Replacement of ether oxygen with sulfurModify electronic character and bond anglesCould enhance metabolic stability and alter lipophilicity, potentially improving pharmacokinetic properties.
Replacement of ether oxygen with nitrogen (amine or amide)Introduce hydrogen bond donor/acceptor capabilitiesMay introduce new interactions with the biological target, potentially increasing potency.

Conformational Constraints Imposed by the Ether Bridge

The ether bridge in this compound imposes significant conformational constraints on the molecule. Unlike a more flexible alkyl chain, the C-O-C bond angle of the ether is relatively fixed, influencing the spatial orientation of the biphenyl group relative to the azetidine ring. This rigidity can be advantageous for biological activity, as it reduces the entropic penalty upon binding to a target protein by pre-organizing the molecule in a bioactive conformation.

Computational modeling studies on related aryloxypropanolamine compounds have demonstrated the importance of the relative orientation of the aromatic ring and the amine group for receptor binding. nih.gov Similar in silico studies on this compound could elucidate the preferred low-energy conformations and how these are influenced by the ether bridge. The planarity of the biphenyl system and the puckering of the azetidine ring are key structural features that would be considered in such analyses.

Design and Synthesis of this compound Analogues for SAR Probing

The systematic probing of SAR for the this compound scaffold necessitates the design and synthesis of a focused set of analogues. The synthetic strategy would be designed to allow for diversification at key positions of the molecule. A general retrosynthetic analysis suggests that the core scaffold can be constructed through the coupling of a substituted biphenyl precursor with a suitably functionalized azetidine derivative.

A plausible synthetic route could involve the nucleophilic substitution reaction between 4-hydroxybiphenyl and a 3-halo- or 3-tosyloxy-azetidine derivative. The azetidine nitrogen would likely be protected with a suitable protecting group (e.g., Boc or Cbz) during this step, which can be removed later or replaced with various substituents to further explore the SAR.

To probe the SAR of the biphenyl moiety, a variety of substituted 4-hydroxybiphenyls can be used as starting materials. Substituents at the ortho-, meta-, and para-positions of the second phenyl ring can be varied to investigate the effects of electronics (electron-donating vs. electron-withdrawing groups) and sterics (small vs. bulky groups) on activity. The Suzuki-Miyaura coupling reaction is a powerful tool for the synthesis of such substituted biphenyls. mdpi.com

The following table outlines a potential set of analogues for initial SAR exploration:

Analogue SeriesRationale for Synthesis
Biphenyl Substituents
Series A: Mono-substitution on the terminal phenyl ring (e.g., F, Cl, Me, OMe, CF3)To probe the electronic and steric requirements for binding at this position.
Series B: Di-substitution on the terminal phenyl ringTo explore potential for additional interactions and to optimize potency.
Azetidine Substituents
Series C: Variation of the substituent on the azetidine nitrogen (e.g., H, small alkyl groups, acyl groups)To investigate the role of the azetidine nitrogen in target binding and to modulate physicochemical properties.

The synthesis of these analogues would likely follow established methodologies for the formation of aryl ethers and the manipulation of functional groups on the azetidine ring. nih.gov

Development of Focused Libraries for SAR Exploration

To efficiently explore the SAR of the this compound scaffold, the development of a focused chemical library is a highly effective strategy. researchgate.netnih.gov This approach allows for the parallel synthesis of a large number of related compounds, enabling a rapid assessment of the SAR landscape. Diversity-oriented synthesis (DOS) principles can be applied to generate a collection of molecules with a wide range of structural variations around the core scaffold. nih.gov

The design of a focused library for this scaffold would leverage a modular synthetic approach, where different building blocks corresponding to the biphenyl and azetidine moieties can be combined. For instance, a library could be constructed by reacting a panel of substituted 4-hydroxybiphenyls with a set of diversely substituted 3-functionalized azetidines.

Solid-phase synthesis could be a particularly powerful technique for library production, as it facilitates the purification of intermediates and the final products. nih.gov An appropriately functionalized azetidine scaffold could be attached to a solid support, followed by reaction with various biphenyl precursors. Subsequent cleavage from the resin would yield the desired library of compounds.

The table below illustrates a potential library design matrix:

Building Block 1: Substituted 4-hydroxybiphenylsBuilding Block 2: N-substituted 3-haloazetidines
4-hydroxybiphenyl3-chloro-N-Boc-azetidine
4'-Fluoro-4-hydroxybiphenyl3-chloro-N-acetyl-azetidine
3'-Methoxy-4-hydroxybiphenyl3-chloro-N-benzyl-azetidine
4'-Trifluoromethyl-4-hydroxybiphenyl3-chloro-N-methyl-azetidine
...and so on...and so on

By systematically combining a set of 'm' biphenyl building blocks with 'n' azetidine building blocks, a library of m x n compounds can be generated. The analysis of the biological activity data from this library would provide a comprehensive SAR map, highlighting key structural features required for activity and guiding the design of next-generation compounds. researchgate.netnih.gov

Molecular Interaction Studies and Mechanistic Insights Non Clinical Focus

Investigation of 3-([1,1'-Biphenyl]-4-yloxy)azetidine as Molecular Probes

Molecular probes are essential tools in pharmacology and biochemistry, used to identify and characterize biological targets such as receptors and enzymes. Although no studies have been published that specifically utilize this compound for this purpose, its structural features suggest its potential as a scaffold for developing such probes.

Use in Ligand-Receptor Binding Assays (purely biochemical)

Ligand-receptor binding assays are fundamental in drug discovery to determine the affinity of a compound for its target receptor. These assays typically involve incubating a radiolabeled or fluorescently tagged ligand with a preparation of the receptor and then measuring the amount of bound ligand.

While no binding assay data is available for this compound, studies on other heterocyclic compounds illustrate this principle. For instance, various 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been evaluated for their ability to bind to the A3 adenosine (B11128) receptor. nih.gov In these studies, a radioligand is used to measure the displacement by the test compounds, thereby determining their binding affinity. nih.gov A similar approach could be envisioned for this compound to screen for its potential biological targets.

Exploration of Enzyme Inhibition Mechanisms at the Active Site

Azetidine (B1206935) and biphenyl (B1667301) moieties are present in numerous enzyme inhibitors. researchgate.netnih.gov Enzyme inhibition assays are conducted to determine the potency of a compound in blocking an enzyme's activity and to understand its mechanism of action (e.g., competitive, non-competitive, or uncompetitive).

For example, a series of novel piperazine-tethered biphenyl-3-oxo-1,2,4-triazine derivatives were synthesized and evaluated as potential cholinesterase inhibitors. nih.gov These studies revealed that some of these compounds exhibited significant non-competitive inhibitory potential against acetylcholinesterase (AChE). nih.gov The inhibitory concentration (IC50) values were determined to quantify their potency. nih.gov Should this compound be identified as an enzyme inhibitor, similar assays would be crucial to elucidate its mechanism of action at the enzyme's active site.

Allosteric Modulation by Azetidine Derivatives

Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site. nih.gov This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity or efficacy of the endogenous ligand.

While there is no evidence of allosteric modulation by this compound, other classes of molecules containing related structural components have been identified as allosteric modulators. For instance, derivatives of 3-benzazepine have been shown to act as downstream allosteric modulators of NMDA receptors. nih.gov Similarly, analogs of 3-(4-chlorophenyl)-1-(phenethyl)urea have been developed as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor. nih.gov These examples highlight the potential for azetidine-containing compounds to function as allosteric modulators, a property that could be explored for this compound.

Characterization of Molecular Target Engagement (non-cellular context)

Confirming that a compound physically interacts with its intended molecular target is a critical step in drug discovery. This is often achieved using biophysical techniques that can be performed in a non-cellular context.

Biophysical Techniques for Binding Affinity Determination (e.g., ITC, SPR)

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful label-free techniques used to quantify the binding affinity, kinetics, and thermodynamics of biomolecular interactions. sigmaaldrich.comnih.govnih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. sigmaaldrich.comnih.gov

Surface Plasmon Resonance (SPR) monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. sigmaaldrich.comnih.gov This technique provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the binding affinity (Kd) can be calculated. nih.gov

Although no ITC or SPR data exists for this compound, these techniques are routinely used to characterize the binding of small molecules to their protein targets. nih.govalchempharmtech.com

TechniqueMeasuresKey Parameters ObtainedSample State
Isothermal Titration Calorimetry (ITC) Heat change upon bindingKd, n, ΔH, ΔSBoth molecules in solution
Surface Plasmon Resonance (SPR) Change in refractive index upon bindingkon, koff, KdOne molecule immobilized, one in solution

Structural Biology Approaches (e.g., Co-crystallization with target)

Co-crystallization of a compound with its target protein followed by X-ray crystallography can provide a high-resolution, three-dimensional structure of the complex. This offers detailed insights into the binding mode and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

While no co-crystal structures involving this compound are available, the technique of co-crystallization is widely used to understand drug-target interactions. For example, the formation of co-crystals has been explored as a method to enhance the physicochemical properties of active pharmaceutical ingredients. nih.gov If a specific protein target for this compound were identified, obtaining a co-crystal structure would be a key objective to guide further structure-based drug design efforts.

Mechanistic Elucidation of Observed Biological Activities (molecular level)

The biological activity of this compound and related compounds is primarily attributed to their interaction with fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system. nih.govnih.gov FAAH is an integral membrane protein that terminates the signaling of fatty acid amides, such as the endocannabinoid anandamide, through hydrolysis. nih.govnih.gov The inhibition of FAAH by compounds like this compound leads to an increase in the endogenous levels of anandamide, thereby potentiating its physiological effects. nih.gov

FAAH belongs to the amidase signature family of serine hydrolases, which are characterized by an unusual Ser-Ser-Lys catalytic triad (B1167595) (Ser241, Ser217, Lys142). nih.gov The catalytic mechanism involves the nucleophilic attack of Ser241 on the carbonyl carbon of the substrate. nih.gov Inhibitors of FAAH, including those with an azetidine scaffold, are designed to interact with this active site. nih.govnih.gov

Kinetic Studies of Enzyme-Substrate Interactions

Kinetic studies are crucial for understanding the potency and mechanism of enzyme inhibitors. For the class of azetidine-based FAAH inhibitors, structure-activity relationship (SAR) studies have been conducted to optimize their inhibitory activity. These studies typically measure the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by half.

For instance, the separation of a racemic mixture of an azetidine urea (B33335) derivative revealed that the (R)-enantiomer was significantly more potent than the (S)-enantiomer, demonstrating the stereospecificity of the interaction with the FAAH active site. nih.gov The following table presents the IC50 values for a selection of these related azetidine urea compounds against human FAAH.

CompoundStructurehFAAH IC50 (nM)
VER-156084 (racemate)Azetidine urea with a 3,4-dichlorophenyl substituent140
(R)-enantiomer(R)-Azetidine urea with a 3,4-dichlorophenyl substituent50
(S)-enantiomer(S)-Azetidine urea with a 3,4-dichlorophenyl substituent>10000
Analogue with 4-chlorophenyl substituent(R)-Azetidine urea with a 4-chlorophenyl substituent21
Analogue with 4-methoxyphenyl (B3050149) substituent(R)-Azetidine urea with a 4-methoxyphenyl substituent29

Data sourced from a study on tetrasubstituted azetidine urea FAAH inhibitors by Vernalis (R&D) Ltd. The table illustrates the impact of stereochemistry and aromatic substitution on inhibitory potency. nih.gov

The kinetic mechanism of these inhibitors can be either reversible or irreversible. nih.gov Carbamate and urea-based inhibitors often act as covalent modifiers of the catalytic Ser241 residue. nih.gov However, some azetidine analogues have been developed as reversible inhibitors. nih.gov The nature of the interaction, whether it is a slow reversible covalent modification or a non-covalent interaction, is a key aspect of their kinetic profile. nih.gov

Identification of Key Residues in Binding Pockets

The binding of this compound and its analogues to FAAH is dictated by specific interactions with amino acid residues within the enzyme's active site. The FAAH active site is composed of several key regions: a catalytic triad (Ser241, Ser217, Lys142), an oxyanion hole, a membrane access channel, and an acyl chain binding pocket. nih.gov

Molecular modeling and X-ray crystallography studies of FAAH complexed with various inhibitors have provided a detailed picture of these interactions. Although a crystal structure of FAAH with this compound is not publicly available, docking studies of related azetidine ureas and other inhibitor classes allow for the identification of key residues. nih.govnih.gov

The urea or a similar functional group in these inhibitors is positioned to interact with the catalytic serine residues. Specifically, the carbonyl group of the inhibitor is attacked by the nucleophilic Ser241. nih.gov The stability of the resulting enzyme-inhibitor complex is influenced by hydrogen bonds and hydrophobic interactions within the active site.

Key residues that have been identified as crucial for the binding of various inhibitors to the FAAH active site include:

Catalytic Triad (Ser241, Ser217, Lys142): These are the central residues for the catalytic activity and are the primary target for covalent inhibitors. nih.gov

Oxyanion Hole (backbone amides of Ile238, Gly239, Gly240): These residues stabilize the negative charge that develops on the carbonyl oxygen of the substrate or inhibitor during the formation of the tetrahedral intermediate.

Acyl Chain Binding Pocket: This is a hydrophobic channel that accommodates the fatty acid tail of the substrate. For inhibitors like this compound, the biphenyl group is expected to occupy this pocket, forming hydrophobic interactions with residues such as Phe432, Trp531, and several leucine (B10760876) and isoleucine residues. nih.gov

Membrane Access Channel: Residues like Phe432 and Arg486 are part of this channel, which controls substrate entry from the membrane. nih.gov The orientation and interactions of the inhibitor within this channel are critical for its potency.

Docking studies on tetrasubstituted azetidine ureas have suggested that the substituents on the azetidine ring project into specific sub-pockets within the active site. nih.gov The biphenyl-yloxy moiety of the title compound likely extends into the acyl chain binding pocket, while the azetidine ring itself would be positioned near the catalytic triad, allowing for interaction with key serine residues. The precise orientation would be influenced by the stereochemistry of the azetidine ring, as evidenced by the significant difference in potency between enantiomers of related compounds. nih.gov

Advanced Research Applications and Methodologies Involving 3 1,1 Biphenyl 4 Yloxy Azetidine

Use as a Scaffold in Combinatorial Chemistry Libraries (for research)

The azetidine (B1206935) ring is an increasingly valuable scaffold in medicinal chemistry and diversity-oriented synthesis (DOS). nih.govnih.gov Its rigid structure is desirable for creating molecules with well-defined three-dimensional shapes, which can lead to improved binding affinity and selectivity for biological targets. researchgate.net The 3-([1,1'-Biphenyl]-4-yloxy)azetidine structure is particularly well-suited for use in research-focused combinatorial libraries for several reasons.

Structural Rigidity and Vectorial Display: The azetidine core provides a rigid framework, reducing the conformational flexibility of resulting library members. This is advantageous for structure-activity relationship (SAR) studies. The substituents at the 1- (nitrogen) and 3-positions are displayed in distinct vectors, allowing for systematic exploration of chemical space.

Embedded Pharmacophores: The scaffold contains the phenylethylamine motif embedded within its backbone, a common feature in many compounds that affect the central nervous system (CNS). nih.gov This makes it an excellent starting point for libraries targeting CNS-related proteins. nih.govcureffi.org The biphenyl (B1667301) group itself is a known pharmacophore that can participate in crucial π-π stacking and hydrophobic interactions with protein targets. nih.gov

Points for Diversification: The azetidine nitrogen is a key site for diversification. It can be readily alkylated, acylated, or arylated, allowing for the introduction of a wide array of chemical functionalities. This enables the generation of large libraries of compounds from a common core, a central tenet of combinatorial chemistry. nih.gov For example, a library based on this scaffold could be created by reacting the azetidine nitrogen with a diverse set of carboxylic acids or sulfonyl chlorides.

Access to Novel Chemical Space: The incorporation of strained ring systems like azetidine allows chemists to access novel, three-dimensional chemical space that is often underrepresented in commercial screening libraries. cureffi.org The development of libraries based on fused, bridged, and spirocyclic systems derived from azetidine scaffolds has been a key strategy in DOS to generate lead-like molecules with unique properties. nih.govresearchgate.net

By leveraging solid-phase synthesis techniques, where the this compound scaffold is attached to a resin, large libraries can be constructed efficiently, with purification simplified to washing steps. cureffi.org This approach facilitates the rapid generation of diverse molecules for high-throughput screening and the identification of novel research probes. nih.gov

Development of New Synthetic Methodologies Utilizing Azetidine Precursors

The synthesis of azetidines is a challenging yet crucial area of organic chemistry due to the inherent ring strain of the four-membered heterocycle. ub.bwmedwinpublishers.com Numerous methods have been developed to construct and functionalize the azetidine ring, which can be adapted for the synthesis of this compound. These methodologies generally rely on the formation of the core azetidine ring from acyclic precursors or the functionalization of a pre-existing azetidine.

Key synthetic approaches to azetidine precursors include:

Intramolecular Cyclization: This is a classical and widely used approach. It typically involves the cyclization of γ-amino alcohols or γ-haloamines. clockss.org For the target compound, a precursor such as 1-amino-3-halo-propan-2-ol could be functionalized with the biphenyl group prior to cyclization, or a 3-hydroxyazetidine precursor could be synthesized first, followed by an etherification reaction (e.g., a Mitsunobu or Williamson ether synthesis) with 4-hydroxybiphenyl.

[2+2] Cycloaddition: Photochemical or metal-catalyzed [2+2] cycloadditions between imines and alkenes are powerful methods for constructing the azetidine ring. rsc.orgmagtech.com.cn Visible-light-mediated aza-Paternò-Büchi reactions have emerged as a modern tool for this transformation. rsc.org

Ring Expansion of Aziridines: The three-membered aziridine (B145994) ring can be expanded to the four-membered azetidine ring, often through thermal or metal-catalyzed processes. magtech.com.cnacs.org

C–H Amination/Functionalization: Modern synthetic methods, including palladium- or rhodium-catalyzed C(sp³)–H amination, allow for the direct formation of the azetidine ring from an amine and an aliphatic chain, offering high efficiency and selectivity. rsc.orgnsf.gov Direct C–H arylation of a pre-formed azetidine ring has also been demonstrated as a powerful method for stereospecific functionalization. harvard.edu

The table below summarizes some of the modern synthetic strategies for creating functionalized azetidines.

Synthetic StrategyDescriptionKey FeaturesRelevant Citations
Intramolecular C–H Amination Palladium-catalyzed cyclization of an amine onto a C(sp³)–H bond to form the azetidine ring.High functional group tolerance; allows for the synthesis of complex azetidines. rsc.org
Aza-Paternò-Büchi Reaction A [2+2] photocycloaddition of an imine and an alkene, often promoted by visible light and a photocatalyst.Utilizes mild reaction conditions; can be used with activated or unactivated alkenes. rsc.org
Ring Expansion of Aziridines Thermal or base-promoted isomerization of aziridines to form the more thermodynamically stable azetidine ring.Provides access to specific substitution patterns. rsc.org
Strain-Release Homologation Use of highly strained intermediates like 1-azabicyclo[1.1.0]butanes (ABBs) that react with nucleophiles to open into 3-substituted azetidines.Versatile method for accessing 3,3-disubstituted azetidines. acs.org
Reduction of Azetidin-2-ones The reduction of β-lactams (azetidin-2-ones) to the corresponding azetidines using reducing agents like borohydrides.A common functional group transformation to access the azetidine core. ub.bwrsc.org

These methodologies provide a robust toolkit for researchers to synthesize not only this compound but also a diverse range of analogs for further study.

Application in Chemical Biology Research (e.g., target validation, probe development)

In chemical biology, small molecules are essential tools for probing biological systems, validating protein targets, and developing new therapeutic strategies. The this compound scaffold serves as an excellent starting point for the design of chemical probes. A chemical probe is typically composed of a unit that provides binding specificity (the pharmacophore), a reactive group for covalent linkage, and a reporter tag for detection. nih.gov

Target Validation: If a compound based on the this compound scaffold shows biological activity in a phenotypic screen, chemical probes derived from it can be used to identify its specific molecular target(s). For example, bicyclic azetidines have been used to validate Plasmodium falciparum phenylalanyl-tRNA synthetase as a viable antimalarial target. harvard.edu By creating a probe from an active compound, researchers can "pull down" its binding partners from cell lysates, thus identifying the proteins through which it exerts its effect.

Probe Development: The development of a chemical probe from the parent molecule involves minimal structural modification to retain its biological activity. The biphenyl moiety of this compound is a prime location for adding a photoreactive group, while the azetidine nitrogen can be used to attach a linker connected to a reporter tag like biotin (B1667282) or a fluorescent dye. nih.govresearchgate.net The use of "click chemistry," involving the reaction of an alkyne-modified probe with an azide-bearing reporter tag, is a common and highly efficient strategy for the final visualization step. nih.gov

The ultimate goal is to create a tool that can specifically label a target protein within a complex biological environment, such as in living cells or cell lysates, to validate its role in a disease pathway.

Role in Supramolecular Chemistry Research (e.g., host-guest interactions)

Supramolecular chemistry focuses on the study of non-covalent interactions that govern molecular recognition and self-assembly. The structure of this compound makes it an interesting candidate for host-guest chemistry research.

Guest Molecule Potential: The biphenyl portion of the molecule is an excellent guest for various macrocyclic hosts. Its flat, aromatic nature makes it ideal for engaging in π-π stacking interactions within the hydrophobic cavities of hosts like cyclophanes or cyclodextrins. nih.govbeilstein-journals.org Research has shown that biphenyl itself can be complexed by chiral cyclophane hosts, where the host cavity induces a specific twist in the guest molecule. nih.gov The binding affinity can be significant and is often driven by these favorable π-π interactions.

Host-Guest Interaction Sites: The molecule offers multiple points of interaction. While the biphenyl group interacts via hydrophobic and π-stacking forces, the polar azetidine ring can participate in hydrogen bonding or ion-dipole interactions with the host. rsc.org The azetidine nitrogen, being a hydrogen bond acceptor (and a donor if protonated), could interact with the hydrophilic portals of hosts like cucurbit[n]urils. rsc.org

Tunable Systems: The azetidine nitrogen provides a convenient handle for synthetically modifying the guest molecule. By adding different substituents at this position, researchers can tune the solubility, electronic properties, and steric profile of the guest, thereby systematically studying their effect on the thermodynamics and kinetics of host-guest binding.

These features allow this compound and its derivatives to be used as model guests to study the fundamental principles of molecular recognition in synthetic receptor systems.

Design of Fluorescent or Photoaffinity Probes based on this compound

Building on its potential as a chemical biology tool, this compound can be explicitly engineered into fluorescent or photoaffinity probes for advanced research applications like cellular imaging and target identification. rsc.org

Fluorescent Probes: A fluorescent probe is designed by covalently attaching a fluorophore (a fluorescent dye) to the core scaffold. nih.gov The goal is to create a molecule that retains its binding affinity for a target of interest, with the fluorophore reporting on its location and binding events through changes in fluorescence intensity, lifetime, or wavelength. nih.govnih.gov

Design strategies include:

Direct Conjugation: A fluorophore like a coumarin, BODIPY, or cyanine (B1664457) dye could be attached to the azetidine nitrogen via a stable linker. nih.govuniba.it The choice of fluorophore allows for tuning of the emission wavelength (e.g., from green to near-infrared) for different applications, such as live-cell microscopy. uniba.it

Environment-Sensing Probes: The probe can be designed so that its fluorescence is "turned on" or shifted upon binding to its target. This can occur if the binding event changes the local environment of the fluorophore from aqueous to hydrophobic, altering its photophysical properties.

Photoaffinity Probes: Photoaffinity labeling (PAL) is a powerful technique for covalently linking a probe to its target protein upon activation with UV light. nih.gov This allows for the unambiguous identification of binding partners. A photoaffinity probe based on this compound would incorporate a photoreactive group.

Key components and design considerations:

Photoreactive Group: A chemically inert but photochemically reactive group is installed on the scaffold. This is typically done at a position that does not disrupt binding to the target. For this molecule, the biphenyl ring would be an ideal location. Common photoreactive groups include benzophenones, aryl azides, and diazirines. researchgate.netnih.gov

Reporter Tag and Clickable Handle: To detect and isolate the covalently labeled protein, a reporter tag like biotin is included. Modern probe design often employs a two-step approach using click chemistry. nih.govresearchgate.net The probe is synthesized with a small, unobtrusive alkyne or azide (B81097) handle. After photolabeling in a biological sample, a corresponding azide- or alkyne-functionalized reporter (e.g., biotin-azide) is "clicked" on for subsequent enrichment and identification by mass spectrometry. nih.gov

The table below lists common functional groups used in the design of such probes.

Probe TypeFunctional GroupDescriptionTypical Use
Fluorescent CoumarinA versatile fluorophore with environment-sensitive emission.Cellular imaging, binding assays.
Fluorescent BODIPYBright, photostable fluorophore with sharp emission peaks.Fluorescence microscopy.
Photoaffinity BenzophenoneForms a covalent bond with C-H bonds upon UV (≈350 nm) irradiation.Target identification.
Photoaffinity Aryl AzideForms a highly reactive nitrene upon UV irradiation.Covalent labeling of proteins.
Photoaffinity DiazirineGenerates a reactive carbene upon UV (≈365 nm) irradiation; small size minimizes steric hindrance.Target identification.
Clickable Handle Terminal AlkyneReacts with azides in a copper-catalyzed or strain-promoted cycloaddition.Two-step probe labeling.

By applying these design principles, this compound can be transformed from a simple organic molecule into a sophisticated tool for exploring complex biological systems.

Future Directions and Emerging Research Avenues for 3 1,1 Biphenyl 4 Yloxy Azetidine

Exploration of Novel Azetidine (B1206935) Ring Construction Strategies

The synthesis of azetidine derivatives is often hampered by the inherent ring strain of the four-membered ring. medwinpublishers.com Consequently, the development of novel and efficient synthetic methodologies for constructing the azetidine core is a primary area of future research. Traditional methods such as intramolecular cyclization and [2+2] cycloadditions often face limitations in substrate scope and functional group tolerance. ub.bwresearchgate.net

Emerging strategies that warrant further investigation for the synthesis of 3-([1,1'-Biphenyl]-4-yloxy)azetidine and its analogs include:

Strain-Release Driven Synthesis: The use of highly strained precursors, such as azabicyclo[1.1.0]butanes, has shown promise in the modular synthesis of substituted azetidines. rsc.orgnih.gov This approach could enable the introduction of diverse substituents onto the azetidine ring, facilitating the generation of a library of derivatives based on the this compound scaffold.

Transition Metal-Catalyzed C-H Amination: Palladium-catalyzed intramolecular C(sp³)–H amination represents a powerful tool for the synthesis of functionalized azetidines. rsc.org Applying this methodology could provide a more direct and efficient route to the core azetidine structure.

Photochemical Cyclization: The Norrish–Yang cyclization, a photochemical reaction, offers a sustainable and unique approach to forging the azetidine scaffold from α-aminoacetophenones. nih.gov Exploring this strategy could lead to novel and stereochemically defined azetidinol (B8437883) intermediates that can be further functionalized.

Ring Expansion of Aziridines: The expansion of N-tosylaziridines with reagents like bromonitromethane (B42901) can yield 2-nitroazetidines with good diastereoselectivity. medwinpublishers.com This method provides an alternative pathway to access substituted azetidines that may not be readily available through other routes.

Table 1: Comparison of Novel Azetidine Ring Construction Strategies
StrategyKey FeaturesPotential AdvantagesReferences
Strain-Release Driven SynthesisUtilizes highly strained precursors like azabicyclo[1.1.0]butanes.Modular, allows for diverse substitution patterns. rsc.orgnih.gov
Transition Metal-Catalyzed C-H AminationDirect formation of C-N bond via C-H activation.High efficiency and atom economy. rsc.org
Photochemical CyclizationLight-induced intramolecular cyclization.Sustainable, provides access to unique intermediates. nih.gov
Ring Expansion of AziridinesConversion of a three-membered ring to a four-membered ring.Alternative route to substituted azetidines. medwinpublishers.com

Application of Machine Learning and AI in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and optimization of novel compounds. nih.govjetir.orgresearchgate.net For this compound, these computational tools can be leveraged to:

De Novo Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on existing libraries of azetidine-containing compounds to design novel derivatives of this compound with desired physicochemical and pharmacokinetic properties. jetir.org

Property Prediction: Machine learning models, including deep neural networks (DNNs), can be developed to predict key properties such as solubility, permeability, metabolic stability, and potential biological activities of virtual derivatives. nih.govnih.gov This allows for the in silico screening of large numbers of compounds, prioritizing the most promising candidates for synthesis.

Reaction Prediction and Synthesis Planning: AI algorithms can assist in devising efficient synthetic routes for novel azetidine derivatives by predicting the outcomes of chemical reactions and suggesting optimal reaction conditions. nih.gov

Table 2: Applications of AI and Machine Learning in the Development of this compound Derivatives
ApplicationAI/ML TechniqueObjectiveReferences
De Novo DesignGenerative Models (VAEs, GANs)Generate novel molecular structures with desired properties. jetir.orgresearchgate.net
Property PredictionDeep Neural Networks (DNNs)Predict ADME/Tox properties and biological activity. nih.govnih.gov
Synthesis PlanningReaction Prediction AlgorithmsDesign efficient and feasible synthetic routes. nih.gov

Expansion of this compound Derivatives for Diverse Research Purposes

The this compound scaffold serves as a versatile starting point for the creation of a diverse library of compounds for various research applications. medwinpublishers.comrsc.org Future efforts should focus on the systematic exploration of its chemical space through the synthesis of derivatives with a wide range of functional groups and structural motifs. nih.govacs.org

Key areas for expansion include:

Fused, Bridged, and Spirocyclic Systems: The synthesis and diversification of the azetidine ring to create fused, bridged, and spirocyclic systems can lead to molecules with unique three-dimensional shapes and improved drug-like properties. nih.govresearchgate.net Spirocyclic azetidines, for instance, have shown promise in the development of anti-tuberculosis agents. mdpi.com

Peptidomimetics and Unnatural Amino Acids: Azetidine carboxylic acids are valuable building blocks for the synthesis of peptidomimetics and unnatural amino acids. ub.bwnih.gov Incorporating the this compound core into peptide structures could lead to compounds with enhanced conformational rigidity and metabolic stability.

Probes for Chemical Biology: Derivatives of this compound can be functionalized with reporter groups, such as fluorescent tags or biotin (B1667282), to create chemical probes for studying biological processes and identifying protein targets.

Integration with High-Throughput Screening for Academic Target Discovery

High-throughput screening (HTS) is a powerful tool for identifying novel biological targets and hit compounds. nih.gov The integration of a diverse library of this compound derivatives with HTS platforms in academic settings can accelerate the discovery of new therapeutic agents. addconsortium.org

Future directions in this area include:

Collaborations with Pharmaceutical Companies: Partnerships between academic research institutions and pharmaceutical companies can provide access to large and diverse compound libraries, including collections of azetidine derivatives, for screening against novel biological targets. addconsortium.org

Phenotypic Screening: Utilizing phenotypic screening assays, such as those employing zebrafish embryos, can reveal unexpected biological activities of azetidine derivatives and provide insights into their mechanisms of action. researchgate.net

Fragment-Based Screening: A library of low molecular weight fragments derived from the this compound scaffold can be screened against protein targets to identify starting points for the development of more potent and selective inhibitors.

Challenges and Opportunities in Azetidine Chemistry Research

The field of azetidine chemistry is ripe with both challenges and opportunities. The inherent ring strain makes the synthesis and manipulation of these four-membered heterocycles a significant hurdle. medwinpublishers.com However, this same strain endows azetidines with unique reactivity that can be harnessed for the development of novel chemical transformations and the synthesis of complex molecules. ub.bwresearchgate.net

The opportunities presented by azetidine-containing compounds like this compound are substantial. Their rigid and three-dimensional structures make them attractive scaffolds for the design of selective ligands for a wide range of biological targets. Furthermore, the polar nature of the azetidine ring can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. nih.gov As synthetic methodologies continue to advance and our understanding of the biological roles of azetidine-containing molecules grows, the potential for discovering new and innovative therapeutic agents based on this unique heterocyclic scaffold will undoubtedly expand.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-([1,1'-Biphenyl]-4-yloxy)azetidine, and how can reaction efficiency be evaluated?

  • Methodology : The synthesis of biphenyl-azetidine derivatives often involves coupling reactions under reflux conditions. For example, analogous compounds are synthesized by reacting substituted benzaldehydes with azetidine precursors in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Efficiency can be evaluated using techniques like thin-layer chromatography (TLC) to monitor reaction progress and nuclear magnetic resonance (NMR) to confirm product purity.
  • Key Metrics : Yield optimization via temperature control (e.g., 80–100°C reflux) and catalyst selection (e.g., acetic acid vs. stronger acids).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR are critical for structural confirmation. For example, biphenyl derivatives are characterized by aromatic proton signals in the δ 7.2–7.8 ppm range and azetidine ring protons at δ 3.5–4.2 ppm . HPLC with UV detection (e.g., λ = 254 nm) can assess purity .
  • Validation : Cross-reference NMR data with computational predictions (e.g., density functional theory (DFT) for chemical shift modeling).

Q. How can solubility and stability be tested for this compound in aqueous and organic media?

  • Methodology : Use shake-flask solubility tests in buffers (pH 1–10) and solvents (e.g., DMSO, ethanol). Stability studies under thermal stress (40–60°C) and UV exposure can identify degradation pathways. For example, analogous azetidine derivatives show stability in DMSO but hydrolyze in acidic aqueous solutions .
  • Analytical Tools : Liquid chromatography-mass spectrometry (LC-MS) to detect degradation products.

Advanced Research Questions

Q. What experimental design strategies are recommended for studying structure-activity relationships (SAR) of this compound?

  • Methodology : Employ factorial design to systematically vary substituents (e.g., electron-donating/-withdrawing groups on the biphenyl ring) and assess biological activity. For example, 2k^k factorial designs (where kk = variables like reaction time, temperature) can isolate critical factors influencing activity .
  • Data Analysis : Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with bioactivity data.

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodology : Quantum chemical calculations (e.g., DFT) can model transition states and reaction pathways. For example, reaction path search methods combined with experimental validation (e.g., ICReDD’s workflow) can predict regioselectivity in azetidine ring functionalization .
  • Tools : Software like Gaussian or COMSOL Multiphysics integrated with AI for automated parameter optimization .

Q. What mechanisms underlie contradictory biological activity data for this compound across different assays?

  • Methodology : Conduct orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) to identify assay-specific artifacts. For example, thiazolidine ring formation (via aldehyde-amine condensation) may interfere with bioactivity readouts .
  • Resolution : Use competitive binding assays or isotopic labeling to confirm target engagement.

Q. How can researchers resolve discrepancies in solubility data reported for this compound?

  • Methodology : Standardize testing protocols (e.g., USP guidelines) and validate with multiple techniques (e.g., nephelometry vs. HPLC). For example, particle size analysis (via dynamic light scattering) can explain variability in apparent solubility .
  • Documentation : Report detailed experimental conditions (e.g., equilibration time, temperature) to enable cross-study comparisons.

Data Contradiction and Validation

Q. How should researchers address conflicting NMR and X-ray crystallography data for this compound?

  • Methodology : Re-examine sample preparation (e.g., crystallization solvents) and NMR acquisition parameters (e.g., solvent suppression). For biphenyl derivatives, crystallography may reveal conformational polymorphism not detectable by NMR .
  • Validation : Perform variable-temperature NMR to assess dynamic effects.

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Methodology : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR). For example, azetidine ring closure reactions are sensitive to moisture; use Karl Fischer titration to control solvent water content .
  • Statistical Control : Use control charts (e.g., Shewhart charts) to track critical quality attributes (CQAs) like yield and purity.

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3-([1,1'-Biphenyl]-4-yloxy)azetidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.